

Molecular Structure and Predicted Physicochemical Properties

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Compound of Interest

Compound Name: 2-(3-Bromo-4-methoxyphenyl)succinic acid

CAS No.: 327098-82-8

Cat. No.: B2474813

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The foundational step in characterizing any molecule is a thorough analysis of its structure. The molecule incorporates a succinic acid moiety attached to a phenyl ring, which is substituted with a bromine atom and a methoxy group. These features dictate its electronic properties, reactivity, and three-dimensional conformation.

The succinic acid backbone provides two carboxylic acid groups, making it a bivalent linker or scaffold. The phenyl ring's substituents are electronically influential: the methoxy group (-OCH₃) is an ortho-, para-directing electron-donating group through resonance, while the bromine atom (-Br) is an ortho-, para-directing but deactivating group due to its inductive electron-withdrawing effect. This electronic push-pull relationship on the aromatic ring is a critical determinant of its reactivity.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on computational models and comparison with structurally similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid and 2-(4-methoxyphenyl)succinic acid.^{[1][2]}

Property	Predicted Value	Rationale & Key Considerations
Molecular Formula	C ₁₁ H ₁₁ BrO ₅	Derived from the chemical structure.
Molecular Weight	303.11 g/mol	Calculated from the atomic weights of the constituent elements.
Appearance	White to off-white crystalline solid	Based on analogues like 3-bromo-4-methoxyphenylacetic acid.[3]
pKa ¹ (Succinic C4)	~4.2 - 4.5	The first pKa is comparable to that of succinic acid itself, slightly influenced by the aryl group.
pKa ² (Succinic C1)	~5.4 - 5.8	The second pKa is higher, as deprotonation of the second carboxyl group is less favorable due to electrostatic repulsion.
Predicted logP	~1.8 - 2.2	The lipophilicity is increased by the bromo-methoxyphenyl group compared to unsubstituted succinic acid.
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.	The dicarboxylic acid nature confers some aqueous solubility, while the aromatic ring enhances solubility in organic solvents.[4]
Melting Point	140 - 160 °C	This is an estimation; the melting point will be significantly influenced by the crystal lattice packing.

Analogues melt in a similar range.[3]

Structural Influences on Reactivity

The interplay between the functional groups is key to understanding the molecule's chemical behavior.

Caption: Key structural features and their influence on chemical reactivity.

Proposed Synthetic Pathway and Experimental Protocol

Given the absence of a commercially available source, a reliable synthetic route is paramount. A logical and field-proven approach is the Stobbe condensation, a powerful method for forming carbon-carbon bonds, followed by subsequent reduction and hydrolysis. This pathway leverages readily available starting materials.

Synthetic Workflow Overview

The proposed synthesis begins with 3-bromo-4-methoxybenzaldehyde and diethyl succinate.

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with purification and characterization checkpoints after key transformations.

Materials:

- 3-Bromo-4-methoxybenzaldehyde
- Diethyl succinate
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol (anhydrous)

- Sodium hydroxide (NaOH)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H₂)
- Hydrochloric acid (HCl)
- Methanol, Ethanol, Ethyl acetate, Hexanes

Step 1: Stobbe Condensation

- Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- Charge the flask with anhydrous tert-butanol (200 mL) and potassium tert-butoxide (1.1 eq). Stir until dissolved under a nitrogen atmosphere.
- Add a mixture of 3-bromo-4-methoxybenzaldehyde (1.0 eq) and diethyl succinate (1.2 eq) dropwise to the solution over 30 minutes at room temperature.
 - Causality: Using a strong, non-nucleophilic base like t-BuOK in a non-protic solvent favors the condensation reaction over competing side reactions like saponification of the ester.
- Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
- Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted starting materials.
- Acidify the aqueous layer with 2M HCl to a pH of ~2. The intermediate product, a mixture of the monoacid/monoester, should precipitate.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2 & 3: Saponification and Hydrogenation

- Dissolve the crude product from Step 1 in a 10% aqueous sodium hydroxide solution (2.5 eq) and stir for 2 hours at 60°C to ensure complete saponification of the remaining ester group.
- Transfer the resulting solution to a Parr hydrogenation apparatus.
- Add 10% Palladium on carbon (5 mol %) to the vessel.
 - Causality: Pd/C is a highly effective and standard catalyst for the reduction of carbon-carbon double bonds without affecting the aromatic ring under these conditions.
- Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-18 hours.
- Monitor for the cessation of hydrogen uptake, indicating reaction completion.
- Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with water.

Step 4: Acidification and Final Purification

- Cool the filtrate from the previous step in an ice bath.
- Slowly add concentrated HCl with vigorous stirring until the pH of the solution is ~1. A white precipitate of the final product should form.
- Allow the suspension to stir in the ice bath for 1 hour to maximize precipitation.
- Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water to remove inorganic salts.
- Dry the product in a vacuum oven at 50°C.
- For final purification, recrystallize the crude product from an ethanol/water or ethyl acetate/hexanes solvent system to yield a pure, crystalline solid.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach ensures the highest degree of confidence.

Analytical Technique	Expected Results and Interpretation
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons: 3 distinct signals in the ~6.8-7.5 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted ring.- Methoxy Protons: A sharp singlet at ~3.9 ppm integrating to 3H.- Aliphatic Protons: A complex multiplet pattern between ~2.5-3.5 ppm for the -CH-CH₂-succinic backbone, integrating to 3H.- Carboxylic Acid Protons: A broad singlet at >10 ppm, which is D₂O exchangeable.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbons: Two signals in the ~170-180 ppm region.- Aromatic Carbons: Six signals in the ~110-160 ppm region, including the C-Br and C-OCH₃ signals.- Methoxy Carbon: A signal around 56 ppm.- Aliphatic Carbons: Three signals in the ~35-50 ppm range.
FT-IR	<ul style="list-style-type: none">- O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (characteristic of carboxylic acid dimers).- C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.- C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region.- Aromatic C=C Stretch: Signals around 1500-1600 cm⁻¹.
Mass Spectrometry (ESI-)	<ul style="list-style-type: none">- [M-H]⁻: An ion peak at m/z ~302/304, showing the characteristic isotopic pattern for a single bromine atom (~1:1 ratio).- [M+Na-2H]⁻: A potential adduct ion.
High-Performance Liquid Chromatography (HPLC)	<ul style="list-style-type: none">- A single, sharp peak under optimized conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% TFA) indicates high purity (>98%).
Elemental Analysis	<ul style="list-style-type: none">- The calculated percentages of C, H, and O should match the experimental values within

±0.4%, confirming the empirical formula

$C_{11}H_{11}BrO_5$.

Potential Applications in Drug Development and Research

The unique structure of **2-(3-Bromo-4-methoxyphenyl)succinic acid** makes it a valuable building block for medicinal chemistry and materials science.

- **Scaffold for Novel Therapeutics:** The succinic acid moiety is a well-known component in drug design, often used to improve solubility and pharmacokinetic properties.[5][6] This molecule can serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation.
- **Linker in PROTACs and ADCs:** As a dicarboxylic acid, it can be derivatized at both ends to function as a linker, connecting a warhead protein ligand to an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs) or linking a cytotoxic payload to an antibody in Antibody-Drug Conjugates (ADCs).
- **Fragment-Based Drug Discovery (FBDD):** The brominated methoxyphenyl group is a common fragment in drug discovery. The bromine atom provides a vector for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid library synthesis and structure-activity relationship (SAR) studies.[3]
- **Precursor for Complex Natural Products:** Substituted phenylacetic and succinic acids are key intermediates in the synthesis of complex natural products and their analogues.[7]

Conclusion

While **2-(3-Bromo-4-methoxyphenyl)succinic acid** is not a widely studied molecule, its chemical architecture suggests significant potential as a versatile intermediate in pharmaceutical and chemical research. This guide provides a comprehensive theoretical and practical framework, outlining its predicted properties, a robust and detailed synthetic protocol, and a thorough plan for analytical validation. By leveraging established chemical principles and drawing upon data from analogous structures, researchers are now equipped with the

foundational knowledge required to synthesize, characterize, and explore the applications of this promising compound.

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